

# Catalytic Acids for the Johnson-Claisen Rearrangement: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Triethyl orthoacetate*

Cat. No.: *B044248*

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The Johnson-Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds, yielding  $\gamma,\delta$ -unsaturated esters from allylic alcohols. This reaction has found broad application in the synthesis of complex natural products and active pharmaceutical ingredients. The efficiency and selectivity of the Johnson-Claisen rearrangement are often dictated by the choice of a suitable catalytic acid. This document provides an overview of various acidic catalysts, quantitative data for catalyst comparison, detailed experimental protocols, and a mechanistic illustration of the catalytic process.

## I. Overview of Catalytic Acids

The Johnson-Claisen rearrangement is catalyzed by both Brønsted and Lewis acids. The acid facilitates the formation of a key ketene acetal intermediate from the allylic alcohol and a trialkyl orthoester, which then undergoes a[1][1]-sigmatropic rearrangement.

**Brønsted Acids:** Weak Brønsted acids are the traditional catalysts for this rearrangement. Propionic acid is the most commonly employed catalyst, often used in catalytic amounts. Other weak acids such as acetic acid have also been utilized. These reactions typically require elevated temperatures (100-200 °C) and can have long reaction times.<sup>[2]</sup> Microwave irradiation has been shown to dramatically reduce reaction times and improve yields when using Brønsted acid catalysts.<sup>[3][4]</sup>

Lewis Acids: A range of Lewis acids can also catalyze the Claisen rearrangement, often under milder conditions than those required for Brønsted acid catalysis. Lewis acids activate the orthoester, facilitating the initial transesterification with the allylic alcohol. This approach can lead to higher yields and stereoselectivity. Examples of effective Lewis acids include ytterbium triflate ( $\text{Yb}(\text{OTf})_3$ ), aluminum chloride ( $\text{AlCl}_3$ ), and titanium tetrachloride ( $\text{TiCl}_4$ ).<sup>[5][6]</sup>

## II. Data Presentation: Catalyst Comparison

The choice of catalyst can significantly impact the yield, reaction time, and stereoselectivity of the Johnson-Claisen rearrangement. The following tables summarize quantitative data for different catalytic systems.

Table 1: Comparison of Lewis Acid Catalysts

Catalyst (mol%)	Substrate	Yield (%)	Diastereoselectivity (anti:syn)	Reference
-	(E)-crotyl morpholine + propionyl chloride	-	-	[5]
Yb(OTf) <sub>3</sub> (10)	(E)-crotyl morpholine + propionyl chloride	>75	>99:1	[5]
AlCl <sub>3</sub> (10)	(E)-crotyl morpholine + propionyl chloride	>75	>99:1	[5]
Ti(OiPr) <sub>2</sub> Cl <sub>2</sub> (10)	(E)-crotyl morpholine + propionyl chloride	>75	>99:1	[5]
TiCl <sub>4</sub> ·THF <sub>2</sub> (5)	(E)-crotyl morpholine + propionyl chloride	92	>99:1	[5]

Table 2: Microwave-Assisted Johnson-Claisen Rearrangement with Brønsted Acid Catalysis

Substrate	Catalyst	Reaction Time (min)	Temperature (°C)	Yield (%)	Reference
Perillyl alcohol	Propionic acid	5	190	99	[7]
Nerol	Propionic acid	5	190	93	[7]
Allyl alcohol	Acetic acid	Continuous Flow	-	-	[1][8]

### III. Experimental Protocols

#### A. Protocol for Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is adapted from the microwave-assisted synthesis of  $\gamma,\delta$ -unsaturated esters from monoterpenols.[3][7]

##### Materials:

- Allylic alcohol (e.g., perillyl alcohol, 1.50 mmol)
- **Triethyl orthoacetate** (TEOA, 22 mmol)
- Propionic acid (catalytic amount, ~0.08 mmol)
- Microwave reactor tube (10 mL) with a magnetic stirrer bar
- Biotage Initiator microwave system (or equivalent)

##### Procedure:

- To a 10 mL microwave reactor tube equipped with a magnetic stirrer bar, add the allylic alcohol (1.50 mmol), **triethyl orthoacetate** (22 mmol), and a catalytic amount of propionic acid.
- Seal the tube with a septum.

- Place the reaction vessel in the microwave reactor.
- Irradiate the mixture at 190 °C for 5 minutes. The internal pressure should be monitored and kept below 7 bar.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess **triethyl orthoacetate** under reduced pressure.
- The crude product can be purified by flash chromatography on silica gel to afford the desired  $\gamma,\delta$ -unsaturated ester.

## B. Protocol for Lewis Acid-Catalyzed Claisen Rearrangement

This protocol is a representative procedure for a Lewis acid-catalyzed Claisen rearrangement.

[5]

Materials:

- Lewis acid catalyst (e.g.,  $\text{TiCl}_4 \cdot \text{THF}_2$ , 0.08 mmol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Allylic morpholine (0.8 mmol)
- Diisopropylethylamine ( $i\text{-Pr}_2\text{EtN}$ , 1.2 mmol)
- Acid chloride (e.g., propionyl chloride, 0.98 mmol) as a 1.0 M solution in  $\text{CH}_2\text{Cl}_2$
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- 1 N NaOH solution

Procedure:

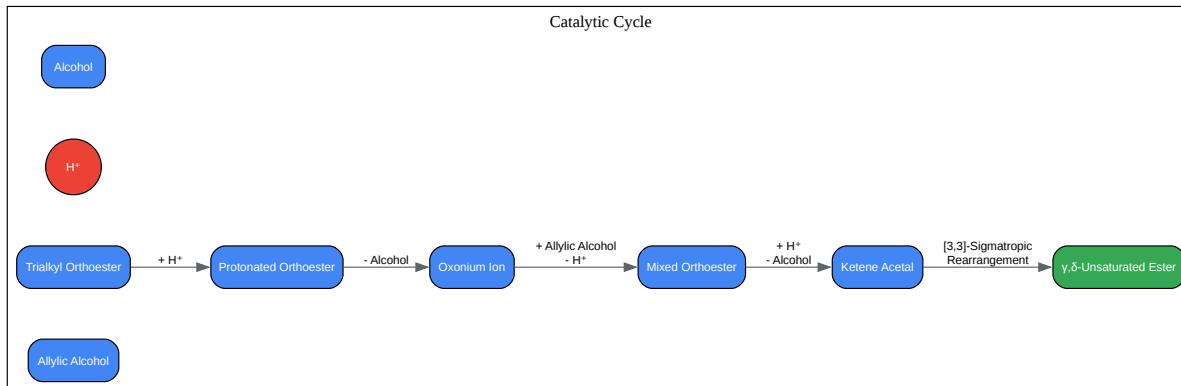
- To a solution of the Lewis acid catalyst (0.08 mmol) in  $\text{CH}_2\text{Cl}_2$  at 23 °C, sequentially add the allylic morpholine (0.8 mmol) and diisopropylethylamine (1.2 mmol).

- To the resulting solution, add the acid chloride solution (0.98 mmol) over 5 minutes.
- Stir the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether.
- Wash the organic layer with 1 N NaOH solution.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- The crude product can be purified by flash chromatography to yield the desired Claisen adduct.

## IV. Mechanistic Diagrams

### A. Johnson-Claisen Rearrangement Mechanism

The following diagram illustrates the acid-catalyzed mechanism of the Johnson-Claisen rearrangement.

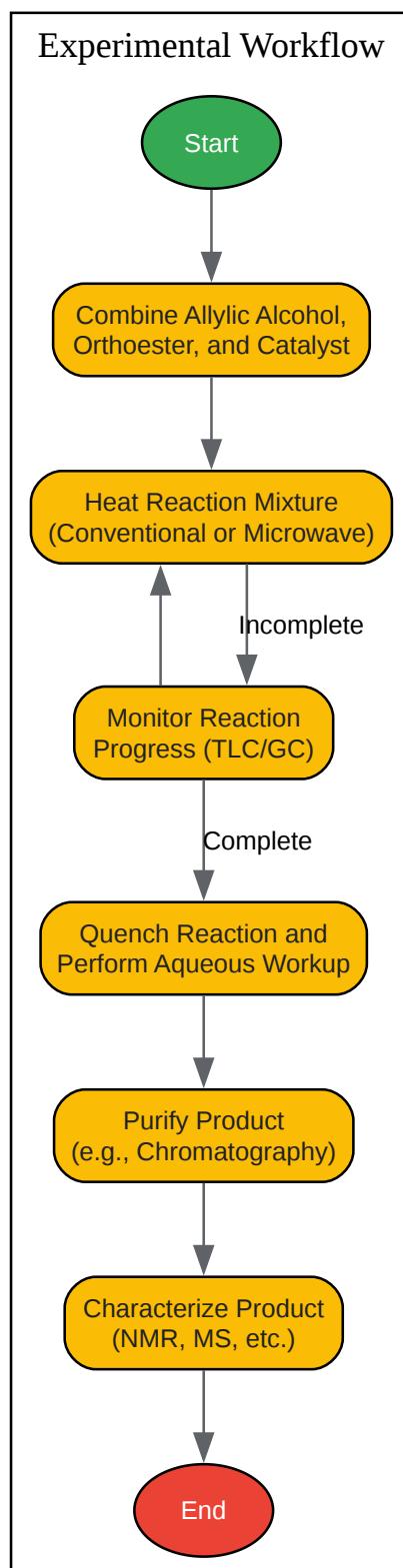


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Caption: Acid-catalyzed mechanism of the Johnson-Claisen rearrangement.

## B. Experimental Workflow

The following diagram outlines the general experimental workflow for the Johnson-Claisen rearrangement.



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Caption: General experimental workflow for the Johnson-Claisen rearrangement.

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